Cas no 110-13-4 (hexane-2,5-dione)

ヘキサン-2,5-ジオンは、化学式C6H10O2で表されるジケトン化合物です。この化合物は、有機合成において重要な中間体として利用され、特にピロールやフラン誘導体の合成に有用です。高い反応性と選択性を有し、医薬品や農薬、香料などの製造プロセスにおいて効率的な原料として機能します。また、極性溶媒に良好な溶解性を示し、実験室から工業スケールまで幅広い用途に対応可能です。安定性が高く、取り扱いが比較的容易な点も特長です。

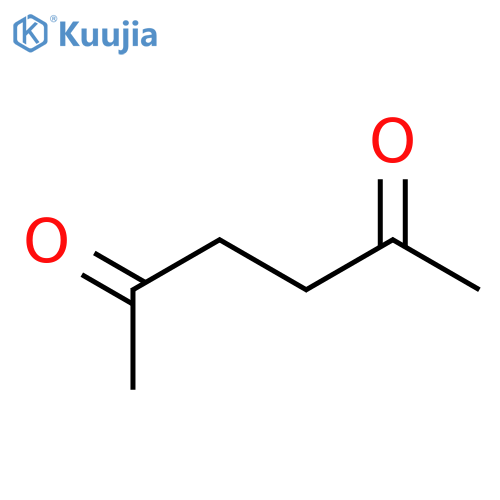

hexane-2,5-dione structure

商品名:hexane-2,5-dione

hexane-2,5-dione 化学的及び物理的性質

名前と識別子

-

- Acetonylacetone

- 2,5-Hexanedione

- Hexan-2,5-Dion

- 2,5-Hexadione

- Hexane-2,5-dione

- HEXANEDIONE, 2,5-(AS)

- 1,2-Diacetylethane

- 1,2-Diacetylethane

- 2,5-Diketohexane

- α,β-Diacetylethane

- 2,5-Dioxohexane

- Diacetonyl

- NSC 7621

- a,b-Diacetylethane

- acan

- 2,5-dione

- hexane-2,5-

- Hexanedione

- 2,5-HEXANDIONE

- Acetonyl acetone

- Acetone, acetonyl-

- alpha,beta-Diacetylethane

- acetonylaceton

- .alpha.,.beta.-Diacetylethane

- CH3COCH2CH2COCH3

- MLS001065580

- OJVAMHKKJGICOG-UHFFFAOYSA-N

- Acetonylacetone (2,5-Hexandione)

- C0Z8884J3P

- Acetonylacetone, 97%

- SMR000568468

- acetone

- acetone, acetonyl

- acet

- hexane-2,5-dione

-

- MDL: MFCD00008792

- インチ: 1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3

- InChIKey: OJVAMHKKJGICOG-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])[H])C([H])([H])C([H])([H])C(C([H])([H])[H])=O

- BRN: 0506525

計算された属性

- せいみつぶんしりょう: 114.06808g/mol

- ひょうめんでんか: 0

- XLogP3: -0.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 3

- どういたいしつりょう: 114.06808g/mol

- 単一同位体質量: 114.06808g/mol

- 水素結合トポロジー分子極性表面積: 34.1Ų

- 重原子数: 8

- 複雑さ: 91.1

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 6

- ひょうめんでんか: 0

じっけんとくせい

- Vapor Density: 3.94 (NTP, 1992) (Relative to Air)

- Atmospheric OH Rate Constant: 7.13e-12 cm3/molecule*sec

- Autoignition Temperature: 920 °F (NTP, 1992)

- 色と性状: 無色で燃えやすい液体で、軽いにおいがして、空気の中で次第に黄色になります。

- 密度みつど: 0.973 g/mL at 25 °C(lit.)

- ゆうかいてん: −6-−5 °C (lit.)

- ふってん: 191 °C(lit.)

- フラッシュポイント: 華氏温度:174.2°f< br / >摂氏度:79°C< br / >

- 屈折率: n20/D 1.425(lit.)

- PH値: 6.1 (10g/l, H2O, 20℃)

- ようかいど: alcohol: miscible

- すいようせい: miscible

- あんていせい: Stable. Incompatible with strong bases, strong reducing agents, strong oxidizing agents. Flammable.

- PSA: 34.14000

- LogP: 0.94460

- マーカー: 71

- じょうきあつ: 0.43 mmHg ( 20 °C)

- かんど: 光に敏感

- ようかいせい: 水、エタノール、エーテルと混和することができるが、炭化水素系溶媒と混和することはできない。

hexane-2,5-dione セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H315,H319,H373

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/38-48/20/21/22

- セキュリティの説明: S23-S26-S36/37-S37/39

- 福カードFコード:8

- RTECS番号:MO3150000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:高温、火花、炎から遠ざかる。日陰で乾燥した場所に保管する。使用しない場合は、容器を閉じ、可燃性領域から離れてください。

- TSCA:Yes

- 爆発限界値(explosive limit):1.5%(V)

- 包装カテゴリ:I; II; III

- 包装等級:I; II; III

- どくせい:LD50 orally in rats: 2.7 g/kg (Smyth, Carpenter)

- セキュリティ用語:S26;S37/39

hexane-2,5-dione 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

hexane-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-D1203-1kg |

2,5-Hexanedione |

110-13-4 | 99.90% | 1kg |

$168.0 | 2022-04-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003986-100ml |

hexane-2,5-dione |

110-13-4 | 98% | 100ml |

¥95 | 2024-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-100g |

Hexane-2,5-dione |

110-13-4 | 98% | 100g |

¥74.0 | 2023-09-07 | |

| Enamine | EN300-19144-5.0g |

hexane-2,5-dione |

110-13-4 | 95% | 5.0g |

$29.0 | 2023-07-09 | |

| Life Chemicals | F0001-0216-10g |

hexane-2,5-dione |

110-13-4 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Apollo Scientific | OR8860-100g |

Hexane-2,5-dione |

110-13-4 | 98% | 100g |

£65.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-1kg |

Hexane-2,5-dione |

110-13-4 | 1kg |

¥976.0 | 2021-09-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-500g |

Hexane-2,5-dione |

110-13-4 | 500g |

¥516.0 | 2021-09-09 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0101-100ML |

Acetonylacetone |

110-13-4 | >97.0%(GC) | 100ml |

¥100.00 | 2024-04-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106698-25ml |

hexane-2,5-dione |

110-13-4 | 97% | 25ml |

¥51.90 | 2023-09-02 |

hexane-2,5-dione サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:110-13-4)Acetonylacetone;≥ 95.0%

注文番号:LE14238

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:10

価格 ($):discuss personally

hexane-2,5-dione 関連文献

-

Hu Li,Haixin Guo,Zhen Fang,Taku Michael Aida,Richard Lee Smith Green Chem. 2020 22 582

-

Hu Li,Haixin Guo,Zhen Fang,Taku Michael Aida,Richard Lee Smith Green Chem. 2020 22 582

-

Guoshu Xie,Alexander Lazarev,Béla T?r?k Green Chem. 2023 25 1582

-

Jianrong Dong,Hongye Yan,Xinhai Lv,Zhenbang Wang,Zixuan Rao,Bailin Zhu,Jun Wu,Yu Zhou,Hongxiang Chen J. Mater. Chem. C 2023 11 1369

-

Hai Truong Nguyen,Duy-Khiem Nguyen Chau,Phuong Hoang Tran New J. Chem. 2017 41 12481

110-13-4 (hexane-2,5-dione) 関連製品

- 593-08-8(2-Tridecanone)

- 111-13-7(2-Octanone)

- 120-92-3(Cyclopentanone)

- 502-49-8(Cyclooctanone)

- 502-72-7(Cyclopentadecanone)

- 112-12-9(2-Undecanone)

- 502-56-7(5-Nonanone)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:110-13-4)2,5-己二酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:110-13-4)2,5-Hexanedione

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ